molecular formula C8H7N3O2 B1295526 1-Methyl-7-nitro-1H-indazole CAS No. 58706-36-8

1-Methyl-7-nitro-1H-indazole

Cat. No.: B1295526
CAS No.: 58706-36-8
M. Wt: 177.16 g/mol
InChI Key: HLSOBULFCLIDKE-UHFFFAOYSA-N
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Description

1-Methyl-7-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. The presence of a nitro group at the 7th position and a methyl group at the 1st position makes this compound particularly interesting due to its potential biological and chemical properties.

Biochemical Analysis

Biochemical Properties

1-Methyl-7-nitro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme phosphoinositide 3-kinase (PI3K), where this compound acts as an inhibitor. This inhibition affects the PI3K/Akt signaling pathway, which is vital for cell growth, proliferation, and survival . Additionally, this compound has been shown to interact with monoamine oxidase (MAO), inhibiting its activity and thereby influencing neurotransmitter levels in the brain .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to induce apoptosis by modulating the PI3K/Akt signaling pathway . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to downregulate the expression of anti-apoptotic genes and upregulate pro-apoptotic genes, leading to programmed cell death . Furthermore, it influences cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets such as Akt . This inhibition disrupts the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound interacts with MAO by binding to its active site, thereby inhibiting the enzyme’s ability to degrade neurotransmitters . This interaction results in elevated levels of neurotransmitters, which can have various physiological effects.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings have been studied over different time periods. The compound exhibits stability under ambient conditions, with minimal degradation observed over time . In in vitro studies, the effects of this compound on cellular function have been shown to persist for several hours, with long-term exposure leading to sustained changes in gene expression and cellular metabolism . In in vivo studies, the compound has demonstrated prolonged effects on cellular function, with observable changes in tissue morphology and function over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and improving cognitive function . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress at high concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes reduction and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s localization and accumulation within tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, this compound can translocate to the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins . The compound’s subcellular localization is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-7-nitro-1H-indazole can be synthesized through various methods, including:

    Nitration of 1-methylindazole: This involves the nitration of 1-methylindazole using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs at low temperatures to control the formation of the nitro group at the desired position.

    Cyclization of appropriate precursors: Another method involves the cyclization of suitable precursors such as 2-nitrobenzylamine with methylating agents under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound often involves optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing byproducts and waste. Catalysts and specific reaction conditions are fine-tuned to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-7-nitro-1H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, where nucleophiles replace the nitro group under suitable conditions.

    Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-Methyl-7-amino-1H-indazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-Carboxyl-7-nitro-1H-indazole.

Scientific Research Applications

1-Methyl-7-nitro-1H-indazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting nitric oxide synthase.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    7-Nitroindazole: Similar in structure but lacks the methyl group at the 1st position.

    1-Methylindazole: Lacks the nitro group at the 7th position.

    1-Methyl-5-nitroindazole: Nitro group is positioned at the 5th position instead of the 7th.

Uniqueness: 1-Methyl-7-nitro-1H-indazole is unique due to the specific positioning of both the methyl and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure allows for selective interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-methyl-7-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-8-6(5-9-10)3-2-4-7(8)11(12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSOBULFCLIDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2[N+](=O)[O-])C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207407
Record name 1H-Indazole, 1-methyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58706-36-8
Record name 1-Methyl-7-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58706-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 1-methyl-7-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058706368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indazole, 1-methyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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